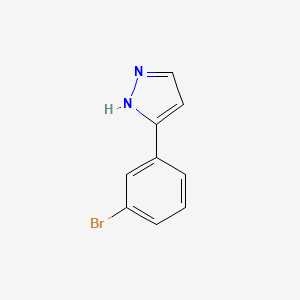

3-(3-Bromophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXIZHZQPRBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933716 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149739-65-1, 948294-12-0 | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 948294-12-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Bromophenyl)-1H-pyrazole

Introduction: The Strategic Importance of 3-(3-Bromophenyl)-1H-pyrazole

In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities. The specific compound, this compound, represents a strategically important building block. The incorporation of a bromophenyl group at the 3-position provides a key reactive handle for synthetic elaboration through cross-coupling reactions, while also modulating the molecule's electronic and lipophilic character.[1] This guide offers an in-depth analysis of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational data and experimental frameworks necessary for its effective application. Understanding these properties is paramount as they directly govern a molecule's behavior in biological systems, influencing everything from solubility and absorption to target engagement and metabolic fate. This document moves beyond a simple data sheet, explaining the causality behind experimental choices and providing robust, self-validating protocols for in-house characterization.

Section 1: Core Molecular and Physical Characteristics

The fundamental identity and basic physical properties of a compound are the cornerstones of its characterization. These data points are essential for sample verification, purity assessment, and predicting its behavior in various physical states.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂ | [2][3] |

| Molecular Weight | 223.07 g/mol | [2][3] |

| CAS Number | 149739-65-1 | [2][3] |

| Appearance | White to off-white solid; Pale yellow needles | [1][2] |

| Melting Point (°C) | 71-78 °C | [2][3] |

The observed melting point range is indicative of typical purity levels for commercially available research-grade material. A narrower range would suggest higher purity.

Section 2: Aqueous Solubility Profile

Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral bioavailability. Poor solubility can severely hamper drug development, leading to unreliable in vitro data and challenges in formulation.[4] While this compound is known to be soluble in organic solvents like DMSO and ethanol, its aqueous solubility requires precise, quantitative measurement.[1] The gold-standard approach for this is the determination of thermodynamic equilibrium solubility.

Rationale for Method Selection

Kinetic solubility assays, while high-throughput, can often overestimate solubility due to the formation of supersaturated solutions, especially when predissolving in DMSO.[5] For a foundational understanding required in lead optimization and pre-formulation, the Thermodynamic Shake-Flask Method is superior. It measures the true equilibrium of a compound's dissolved and solid states, providing a definitive value for saturation solubility (Sₐ).[6][7]

Experimental Protocol: Thermodynamic Solubility Determination

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.[6]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to the vial.[6]

-

Equilibration: Seal the vials and place them on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[4][7] Causality: 24 hours is typically sufficient for most compounds to reach a state where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. To remove all undissolved solids, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) and carefully collect the supernatant.[7] Trustworthiness: This step is critical. Failure to completely remove solid material is the most common source of erroneously high solubility values.

-

Quantification: Prepare a calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute an aliquot of the clear, filtered aqueous supernatant with the same organic solvent and analyze by HPLC-UV.[4]

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its HPLC peak area to the standard curve. The resulting concentration is the thermodynamic solubility in µg/mL or µM.

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for pKa determination via potentiometry.

Section 4: Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (usually 7.4) is more biologically relevant.

Rationale for Method Selection

The Shake-Flask Method is the internationally recognized "gold standard" for LogP/D determination (OECD Guideline 107). [8][9]It is a direct measurement of the partitioning equilibrium and, despite being lower throughput than chromatographic methods, its accuracy is unparalleled when performed correctly. [8]

Predicted Lipophilicity

While experimental determination is definitive, computational models provide a useful estimate. For halogenated phenylpyrazole analogs, predicted LogP (XLogP3) values are typically in the range of 2.7 to 3.2, suggesting that this compound is a moderately lipophilic compound. [10][11][12]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled. [13][14]Causality: Pre-saturation prevents volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

-

Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO). [13]3. Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

-

Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a constant temperature to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at a moderate speed to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the aqueous (C_w) and n-octanol (C_o) layers using a validated HPLC-UV method. [14]Trustworthiness: Quantifying both phases provides a self-validating system. A mass balance calculation should confirm that the total amount of compound recovered from both phases matches the initial amount added.

-

Calculation: The distribution coefficient (D) is the ratio of the concentrations. LogD is the base-10 logarithm of this ratio: LogD = log₁₀(C_o / C_w)

Logical Relationship for Lipophilicity Assessment

Caption: Key relationships in LogD determination.

Section 5: Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following sections describe the expected spectral features for this compound based on its structure and data from close analogs. [3][15][16][17]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole and bromophenyl protons.

-

Pyrazole Protons: Two signals are expected for the pyrazole ring protons (H4 and H5), likely appearing as doublets due to coupling with each other. A broad singlet for the N-H proton will also be present, typically downfield, and its chemical shift can be concentration-dependent.

-

Bromophenyl Protons: The meta-substituted bromophenyl ring will exhibit a complex multiplet pattern for its four aromatic protons. A singlet-like signal for the proton between the two bromo-substituents (at C2' position) and three other signals in the aromatic region are expected.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework.

-

Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons (C3, C4, C5). The carbon attached to the bromophenyl group (C3) will be significantly downfield. [15]* Bromophenyl Carbons: Six signals are expected for the bromophenyl ring. The carbon atom directly bonded to the bromine (C3') will show a characteristic chemical shift, and its intensity may be lower due to the quadrupolar effect of the bromine atom.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution.

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom. The M and M+2 peaks will have a nearly 1:1 intensity ratio, providing definitive evidence for the presence of bromine.

-

Predicted m/z Values:

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.9865 |

| [M+Na]⁺ | 244.9685 |

| [M-H]⁻ | 220.9720 |

References

-

Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. Available from: [Link]

-

Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

-

De Baere, S., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

MDPI. (2020). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 25(17), 3985. Available from: [Link]

-

PubChem. 3-phenyl-1H-pyrazole. Available from: [Link]

-

Comes, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 109, 168-176. Available from: [Link]

-

Magnetic Resonance in Chemistry. (2010). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available from: [Link]

-

Acta Crystallographica Section E. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Journal of Chemical Education. (2009). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]

-

OECD. (1995). Test Guideline No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

Acta Crystallographica Section E. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

-

PubChem. 1-(4-Bromo-3-fluorophenyl)-1H-pyrazole. Available from: [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

Journal of Applicable Chemistry. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Available from: [Link]

-

PubChem. 1-(3-Bromo-4-chlorophenyl)-1H-pyrazole. Available from: [Link]

-

PubChem. 1-(4-Bromo-3-chlorophenyl)-1H-pyrazole. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. scispace.com [scispace.com]

- 4. evotec.com [evotec.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. enamine.net [enamine.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. scispace.com [scispace.com]

- 10. 1-(4-Bromo-3-fluorophenyl)-1H-pyrazole | C9H6BrFN2 | CID 84702290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(3-Bromo-4-chlorophenyl)-1H-pyrazole | C9H6BrClN2 | CID 130054647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-(4-Bromo-3-chlorophenyl)-1H-pyrazole | C9H6BrClN2 | CID 84709199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to 3-(3-Bromophenyl)-1H-pyrazole: A Versatile Building Block in Modern Organic Synthesis

Introduction: The Privileged Pyrazole Scaffold and the Strategic Importance of 3-(3-Bromophenyl)-1H-pyrazole

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold." This means it's a recurring motif in a multitude of biologically active compounds, from anti-inflammatory drugs like celecoxib to anticancer agents.[1][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile.

Within this important class of compounds, this compound emerges as a particularly valuable building block for synthetic chemists.[4] Its structure offers two distinct points for chemical modification: the reactive N-H of the pyrazole ring and the bromine-substituted phenyl group. This dual reactivity allows for the sequential and controlled introduction of diverse chemical functionalities, making it an ideal starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering both theoretical insights and practical protocols for the modern researcher.

Synthesis of this compound: A Reliable and Scalable Approach

The most common and efficient synthesis of this compound involves a two-step sequence: a Knoevenagel condensation followed by a cyclization reaction. This method is favored for its high yields and suitability for industrial-scale production.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3-bromophenyl)prop-2-en-1-one (Enaminone Intermediate)

-

To a solution of 3-bromoacetophenone (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude enaminone intermediate from the previous step in glacial acetic acid (5 mL/mmol).

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | Solid |

| Melting Point | 132-136 °C |

| CAS Number | 73387-46-9 |

(Data sourced from commercial supplier information)[5]

Reactivity and Key Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional handles: the N-H of the pyrazole ring and the C-Br bond of the phenyl ring.

Reactions at the Bromophenyl Group: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile functional group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[6] These reactions are fundamental in modern organic synthesis and drug discovery.[7]

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[8]

-

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between the aryl bromide and a terminal alkyne.

-

Causality of Reagents: This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.

-

Expertise in Ligand Choice: The choice of phosphine ligand is crucial for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.

Palladium-Catalyzed Cross-Coupling Workflow

Caption: Key cross-coupling reactions of this compound.

Reactions at the Pyrazole Ring: N-Functionalization

The N-H proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base, allowing for subsequent alkylation or arylation to introduce substituents at the N1 position.

N-Alkylation/Arylation:

-

Protocol Rationale: The reaction is typically carried out using an alkyl or aryl halide in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. The choice of base and solvent is critical to ensure efficient deprotonation and subsequent nucleophilic attack.

Applications in Medicinal Chemistry and Drug Discovery

The derivatives of this compound have shown a wide range of biological activities, including antimicrobial and anticancer properties, making this scaffold highly attractive for drug discovery programs.[4][9]

Case Study: Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted pyrazole core. The following table outlines a hypothetical synthetic route to a key intermediate for a kinase inhibitor, starting from this compound.

| Step | Reaction | Reagents and Conditions | Product | Biological Relevance of Transformation |

| 1 | Suzuki-Miyaura Coupling | 4-Pyridylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 3-(3-(Pyridin-4-yl)phenyl)-1H-pyrazole | Introduction of a key pharmacophore for kinase binding. |

| 2 | N-Alkylation | 2-(Boc-amino)ethyl bromide, NaH, DMF, 0 °C to rt | tert-butyl (2-(3-(3-(pyridin-4-yl)phenyl)-1H-pyrazol-1-yl)ethyl)carbamate | Installation of a side chain for modulating solubility and cell permeability. |

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is a highly versatile and valuable building block in organic synthesis. Its dual reactivity allows for the strategic and controlled introduction of a wide array of functional groups, providing access to a diverse range of complex molecules. The robust and scalable synthetic route to this compound, coupled with its predictable reactivity in key transformations like palladium-catalyzed cross-coupling and N-functionalization, ensures its continued and widespread use in both academic research and industrial drug discovery. As the demand for novel and effective therapeutic agents continues to grow, the importance of foundational building blocks like this compound will only increase.

References

-

Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

-

Journal of Pharmacy & BioAllied Sciences. Current status of pyrazole and its biological activities. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [https://www.rjpbcs.com/pdf/2016_7(6)/[7].pdf]([Link]7].pdf)

-

Dergipark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

-

Taylor & Francis Online. Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. [Link]

-

World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NEWLY SYNTHESIZED PYRAZOLE DERIVATIVES. [Link]

-

Der Pharma Chemica. Recent applications of pyrazole and its substituted analogs. [Link]

-

Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

PubMed. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. [Link]

-

ChemRxiv. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]

-

MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Buy this compound (EVT-3332756) | 948294-12-0 [evitachem.com]

- 5. 3-(4-Bromophenyl)-1H-pyrazole 97 73387-46-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. allresearchjournal.com [allresearchjournal.com]

Technical Assessment & Screening Protocol: 3-(3-Bromophenyl)-1H-pyrazole

Executive Summary

3-(3-Bromophenyl)-1H-pyrazole (CAS: 149739-65-1) functions primarily as a privileged scaffold and chemical intermediate in medicinal chemistry rather than a standalone therapeutic agent. Its structural motif—a pyrazole ring coupled to a halogenated phenyl group—mimics the ATP-binding hinge region of multiple kinase families (e.g., p38 MAPK, CDKs, Aurora kinases).

This guide details the technical protocol for the initial screening of this compound, treating it as a high-value fragment within a Fragment-Based Drug Discovery (FBDD) campaign. The objective is to validate its binding affinity, assess baseline cytotoxicity, and establish its suitability for "fragment growing" via the bromine handle.

Phase 1: Material Qualification (QC)

Objective: Ensure chemical integrity before biological introduction. Impurities in fragment libraries often lead to "pan-assay interference" (PAINS) false positives.

Structural Verification

-

1H NMR (DMSO-d6): Confirm the diagnostic pyrazole protons (typically

6.0–8.0 ppm range) and the substitution pattern on the phenyl ring. -

LC-MS: Purity must exceed 95% .

-

Rationale: Minor impurities with high potency can mask the activity of the fragment itself.

-

-

Solubility Profiling:

-

Dissolve to 100 mM in anhydrous DMSO.

-

Check: Perform a serial dilution in aqueous buffer (PBS, pH 7.4) down to 1 mM. Watch for precipitation. Pyrazoles can be crystalline; poor solubility causes light scattering in optical assays (e.g., SPR, fluorescence), yielding false data.

-

Phase 2: Biophysical Fragment Screening

Context: As a fragment (MW ~223 Da), this compound likely exhibits low affinity (

Differential Scanning Fluorimetry (DSF / Thermal Shift)

This assay measures the increase in protein melting temperature (

-

Target Selection: p38

MAPK, CDK2, or Aurora B (classic pyrazole targets). -

Protocol:

-

Protein: 2–5

M recombinant kinase domain. -

Ligand: 1 mM this compound (high concentration is standard for fragments).

-

Dye: SYPRO Orange (5x).

-

Ramp: 25°C to 95°C at 1°C/min.

-

-

Success Metric: A

C indicates specific binding. -

Causality: The pyrazole nitrogen typically forms a hydrogen bond with the kinase hinge region, stabilizing the protein structure against thermal denaturation.

Surface Plasmon Resonance (SPR)

If DSF is positive, quantify kinetics.

-

Sensor Chip: CM5 (carboxymethylated dextran).

-

Immobilization: Amine coupling of the target kinase.

-

Flow: Inject compound at 50, 100, 200

M. -

Analysis: Look for "square-wave" sensorgrams typical of fast-on/fast-off fragment binding.

Phase 3: Biochemical Kinase Profiling

Once binding is confirmed biophysically, assess functional inhibition.

Assay Design: ADP-Glo™ Kinase Assay

-

Mechanism: Measures ADP generation from the kinase reaction.

-

Screening Concentration: Screen at 50

M .-

Note: Do not screen at 1 or 10

M initially; fragments are weak binders.

-

-

Panel:

-

p38 MAPK: Inflammation pathway.

-

BRAF V600E: Oncology pathway.

-

CDK2/CyclinA: Cell cycle regulation.

-

Data Interpretation

| % Inhibition (at 50 µM) | Classification | Action |

| < 30% | Non-binder / Inactive | Discard or re-test at higher conc. |

| 30% – 60% | Moderate Hit | Calculate Ligand Efficiency (LE). |

| > 60% | Strong Hit | Prioritize for derivatization (Suzuki coupling). |

Phase 4: Cytotoxicity & Safety Profiling (ADME-Tox)

Objective: Establish a "toxicity floor." If the scaffold itself is toxic, downstream derivatives often carry that liability.

Protocol: CellTiter-Glo® Luminescent Viability Assay

-

Cell Lines:

-

HepG2: Hepatotoxicity proxy.

-

HEK293: General mammalian toxicity.

-

Target Line: (e.g., A375 melanoma if targeting BRAF).

-

-

Method:

-

Seed 5,000 cells/well in 96-well plates.

-

Treat with compound (0.1

M – 100 -

Add CellTiter-Glo reagent (ATP quantification).

-

-

Success Metric:

(Cytotoxic Concentration 50%) should ideally be > 50-

Warning: If

M, the scaffold may be a general toxin (e.g., membrane disruptor) rather than a specific inhibitor.

-

Phase 5: Derivatization Strategy (Fragment Growing)

The 3-bromo group is the critical "growth vector."

-

Chemistry: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

-

Strategy: Couple aryl boronic acids to the bromine position to reach into the kinase "hydrophobic back pocket" (Gatekeeper residue interaction). This typically boosts potency from

M to nM range.

Visualization

Workflow: Fragment Screening Cascade

This diagram illustrates the logical flow from material QC to hit prioritization.

Figure 1: The "Funnel" approach ensures only validated, non-toxic binders are selected for chemical elaboration.

Pathway: p38 MAPK Signaling

The p38 pathway is a primary target for 3-arylpyrazole derivatives.

Figure 2: p38 MAPK signaling cascade. The pyrazole scaffold competes with ATP at the p38 node, blocking downstream inflammatory signaling.

References

-

Fragment-Based Drug Discovery (FBDD)

-

Pyrazole Kinase Inhibition

- Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Source: PubMed Central

-

URL:[Link]

-

Chemical Properties & Safety

- Assay Protocols: Title: ADP-Glo™ Kinase Assay Systems Source: Promega

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-(3-Bromophenyl)-1H-pyrazole

Executive Summary

The Suzuki-Miyaura coupling of 3-(3-Bromophenyl)-1H-pyrazole presents a classic chemoselective challenge in medicinal chemistry. While the aryl bromide offers a standard handle for oxidative addition, the unprotected pyrazole ring (

This guide details two validated workflows:

-

Method A (Direct Coupling): Utilizes sterically demanding dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate reaction on the unprotected substrate.

-

Method B (Protection Strategy): A robust fallback protocol using THP (tetrahydropyranyl) protection for difficult boronic acid partners.

Substrate Analysis & Reactivity Profile

The Molecule[1]

-

Name: this compound[1]

-

CAS: 149739-65-1

-

Structure: A meta-bromophenyl ring attached to the C3 position of a pyrazole core.[1]

Critical Challenges

-

Catalyst Sequestration (The "Azole Effect"): The

nitrogen of the pyrazole is a competent -

Acidity of N-H: The pyrazole N-H is sufficiently acidic to be deprotonated by the bases required for the Suzuki reaction (carbonates/phosphates). The resulting pyrazolate anion is an even stronger ligand for Pd than the neutral species.

-

N-Arylation Competition: Under high-temperature conditions with strong bases, the pyrazole nitrogen can undergo Chan-Lam or Buchwald-Hartwig type coupling with the aryl bromide of a second molecule, leading to oligomerization.

Mechanistic Insight: Catalyst Poisoning

To overcome low yields, one must understand the "Resting State" of the catalyst. The diagram below illustrates how the pyrazole substrate diverts the active catalyst into an inactive state.

Figure 1: The catalytic cycle showing the "Off-Cycle Trap" where the pyrazole nitrogen coordinates to the Palladium center, effectively removing it from the reaction.

Method A: Direct Coupling (Recommended)

Rationale: This method uses XPhos or SPhos . These ligands are electron-rich (facilitating oxidative addition) and extremely bulky. The steric bulk prevents the pyrazole nitrogen from approaching the Pd center, thereby suppressing the "Off-Cycle Trap" described above.

Reagents & Stoichiometry

| Component | Reagent | Equiv.[2] | Role |

| Substrate | This compound | 1.0 | Electrophile |

| Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | XPhos Pd G2 | 0.02 - 0.05 | Pre-catalyst |

| Ligand | XPhos (optional additive) | 0.02 | Stabilizer |

| Base | K3PO4 (0.5 M aq) | 2.0 - 3.0 | Activator |

| Solvent | 1,4-Dioxane or n-Butanol | N/A | Reaction Medium |

Note: XPhos Pd G2 (Generation 2) is preferred over in-situ mixing of Pd(OAc)2 and Ligand because it ensures a defined 1:1 Pd:Ligand ratio active species.

Step-by-Step Protocol

-

Setup: Charge a reaction vial (equipped with a stir bar) with this compound (1.0 equiv), Boronic Acid (1.3 equiv), and XPhos Pd G2 (2 mol%).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen exclusion is critical for electron-rich phosphines.

-

Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M) via syringe.

-

Base Activation: Add degassed 0.5 M aqueous K3PO4 (2.0 equiv).

-

Reaction: Heat the mixture to 80°C - 100°C for 2–4 hours.

-

Tip: If using a microwave reactor, heat to 120°C for 30 minutes.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Adjust pH to ~6-7 with 1N HCl (careful not to over-acidify if the product is basic). Extract with EtOAc (3x).

-

Purification: The product will likely be polar. Use a DCM/MeOH gradient on silica gel.

Method B: Protection Strategy (Robust Fallback)

Rationale: If the boronic acid partner is unstable or the direct coupling yields <40%, protect the pyrazole nitrogen. The THP (Tetrahydropyranyl) group is ideal: it masks the N-H acidity and steric bulk prevents coordination, yet it is easily removed with mild acid.

Workflow Diagram

Figure 2: Three-step workflow for difficult substrates using THP protection.

Protocol Details

-

Protection: Dissolve substrate in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) and catalytic p-Toluenesulfonic acid (PTSA, 0.1 equiv). Stir at RT for 2h. Wash with NaHCO3, dry, and concentrate.

-

Coupling: React the THP-protected bromide using standard generic conditions: Pd(dppf)Cl2 (5 mol%), Na2CO3 (2 equiv), Dioxane/H2O (4:1) at 90°C.

-

Deprotection: Dissolve the coupled product in DCM/MeOH. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 1h. Neutralize and extract.

Optimization & Troubleshooting Guide

The following table summarizes optimization data based on general reactivity of unprotected azoles in Suzuki couplings.

| Variable | Recommendation | Rationale |

| Ligand | XPhos > SPhos > PPh3 | XPhos provides the necessary steric bulk to prevent pyrazole N-coordination to Pd. |

| Base | K3PO4 > Na2CO3 > Cs2CO3 | Phosphate is strong enough to activate the boronic acid but minimizes competitive N-arylation side reactions compared to Cesium bases. |

| Solvent | n-Butanol or Dioxane/H2O | Protic solvents or aqueous mixtures facilitate the solubility of the inorganic base and the transmetallation step. |

| Temperature | 80°C - 100°C | Sufficient energy to overcome the activation barrier of the oxidative addition into the electron-neutral meta-position. |

Safety Information

-

This compound: Treat as an acute toxicant (Oral Cat 3). Use a dust mask (N95) when weighing.

-

Palladium Catalysts: Potential sensitizers. Avoid inhalation.

-

Boronic Acids: Generally low toxicity but handle with gloves.

References

-

Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[3]

-

Source:

- Relevance: Establishes XPhos/SPhos as the gold standard for unprotected azoles.

-

-

Sigma-Aldrich Product Sheet.this compound.

-

Source:

- Relevance: Confirmation of substrate physical properties and safety d

-

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4]

-

Guram, A. S., et al. (2010).New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

-

Source:

- Relevance: Discusses the steric parameters of Buchwald ligands required to prevent c

-

Sources

- 1. Buy this compound (EVT-3332756) | 948294-12-0 [evitachem.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-(3-Bromophenyl)-1H-pyrazole

Executive Summary

The amination of 3-(3-Bromophenyl)-1H-pyrazole presents a classic chemoselectivity challenge in medicinal chemistry: coupling an amine to an aryl bromide in the presence of an acidic, nucleophilic pyrazole nitrogen (

Standard palladium protocols often fail due to catalyst poisoning (coordination of the pyrazolate anion to the Pd(II) center) or competitive N-arylation of the heterocycle. This Application Note provides two distinct, validated workflows:

-

Protocol A (The "Gold Standard"): A robust protection-deprotection sequence using THP (tetrahydropyran) to ensure maximum yield and reproducibility.

-

Protocol B (Direct Coupling): An advanced, step-economic method utilizing sterically demanding precatalysts (e.g., tBuBrettPhos Pd G3) and soluble bases (LHMDS) to bypass protection steps.

Strategic Analysis: The "NH-Poisoning" Challenge

The primary failure mode in coupling free NH-azoles is the formation of a resting state where the deprotonated azole binds tightly to the palladium center, arresting the catalytic cycle.

Decision Matrix: Route Selection

Use the following logic flow to determine the appropriate protocol for your campaign.

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Protocol A: The Robust Route (THP Protection)

Rationale: Protecting the pyrazole nitrogen with a Tetrahydropyranyl (THP) group eliminates catalyst poisoning and N-arylation side reactions. THP is chosen over Boc (labile under basic coupling conditions) or Trityl (atom uneconomical).

Step 1: THP Protection

-

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH).

-

Solvent: Dichloromethane (DCM) or Toluene.

Procedure:

-

Suspend this compound (1.0 equiv) in DCM (0.2 M).

-

Add DHP (1.5 equiv) and pTsOH (0.05 equiv).

-

Stir at RT for 4–12 h. Monitor by TLC/LCMS (disappearance of NH signal).

-

Quench with sat. NaHCO3, extract, and concentrate.

-

Note: The product is a mixture of N1/N2 regioisomers; this is irrelevant as both protect the NH.

Step 2: Buchwald-Hartwig Amination

System: Pd-G3 Precatalyst / Weak Base.

| Component | Reagent | Equivalents | Role |

| Substrate | N-THP-3-(3-bromophenyl)pyrazole | 1.0 | Electrophile |

| Nucleophile | Primary/Secondary Amine | 1.2 | Coupling Partner |

| Catalyst | XPhos Pd G3 or BrettPhos Pd G3 | 0.01 – 0.03 | Active Pd(0) source |

| Base | Cs₂CO₃ or K₃PO₄ | 2.0 – 3.0 | Heterogeneous Base |

| Solvent | 1,4-Dioxane or t-Amyl Alcohol | N/A | [0.1 M] |

Detailed Workflow:

-

Charge a reaction vial with the N-THP protected bromide, amine, and base.

-

Crucial: Add the Pd precatalyst last.

-

Evacuate and backfill with Argon (x3).

-

Add anhydrous solvent (sparged with Argon).

-

Heat to 80–100 °C for 4–16 hours.

-

Filter through Celite, concentrate.

Step 3: Deprotection

-

Reagents: HCl (4M in Dioxane) or TFA/DCM.

-

Conditions: Stir at RT for 1–2 h. The THP group cleaves cleanly to regenerate the pyrazole.

Protocol B: The Advanced Route (Direct Coupling)

Rationale: Utilizing "Third Generation" (G3) precatalysts with bulky biarylphosphine ligands allows for coupling in the presence of free NH groups. The use of a soluble base (LHMDS) is often critical to deprotonate the pyrazole completely, forming a pyrazolate that is too sterically hindered (due to the ligand) to poison the Pd center effectively.

System: tBuBrettPhos Pd G3 / LHMDS.

| Component | Reagent | Equivalents | Role |

| Substrate | This compound | 1.0 | Electrophile |

| Nucleophile | Primary/Secondary Amine | 1.2 | Coupling Partner |

| Catalyst | tBuBrettPhos Pd G3 | 0.02 – 0.05 | Bulky Ligand System |

| Base | LHMDS (1M in THF) | 2.2 – 2.5 | Dual Role: Deprotonates NH & Amine |

| Solvent | THF or Toluene | N/A | [0.1 M] |

Detailed Workflow:

-

Drying: Ensure the substrate is completely dry (azeotrope with toluene if necessary). Moisture kills LHMDS.

-

Charge substrate and amine into a vial.

-

Add solvent and cool to 0 °C.

-

Add LHMDS (2.2 equiv) dropwise.

-

Why? The first equivalent deprotonates the pyrazole (protecting it as the Li-salt). The remaining base facilitates the catalytic cycle.

-

-

Add tBuBrettPhos Pd G3 (dissolved in minimal solvent) to the mixture.

-

Heat to 65 °C . (Avoid temps >80 °C with LHMDS to prevent base decomposition).

-

Quench: Add aqueous NH₄Cl carefully.

Mechanistic Insight & Causality

Understanding the role of the ligand is vital for troubleshooting. The bulky tBuBrettPhos or XPhos ligand creates a "roof" over the Palladium center.

Figure 2: Catalytic cycle highlighting the critical oxidative addition step and the risk of catalyst poisoning by the free pyrazole.

-

Ligand Role: The steric bulk of tBuBrettPhos prevents the small, hard pyrazolate anion from binding to the Pd(II) center (k-N coordination), while still allowing the oxidative addition of the aryl bromide.

-

Base Role: In Protocol B, LHMDS converts the pyrazole to an inert lithium salt species that does not compete with the amine for the metal center [1, 2].

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Protocol A (THP protection). Ensure solvent is degassed (O₂ kills Pd(0)). |

| Protodehalogenation (Ar-Br | Switch solvent to Toluene . Avoid alcoholic solvents (like isopropanol) if using strong bases. | |

| Dimerization (Ar-Ar) | Homocoupling | Reduce catalyst loading. Ensure inert atmosphere is strictly maintained. |

| Incomplete Deprotection (Protocol A) | Stable THP | Heat the acidic deprotection step to 40-50 °C or switch to TFA/DCM (1:1). |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014, 16(1), 280–283.

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41(11), 1534–1544.

-

Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

-

Lundgren, R. J., & Stradiotto, M. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie Int.[1] Ed., 2010, 49(46), 8686-8690.

Sources

Application Notes and Protocols: High-Throughput Screening of 3-(3-Bromophenyl)-1H-pyrazole Analogs

For: Researchers, scientists, and drug development professionals.

Abstract

The 3-(3-Bromophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including but not limited to kinase inhibition, antimicrobial effects, and modulation of G protein-coupled receptors.[1][2][3] This document provides a comprehensive guide for the high-throughput screening (HTS) of novel this compound analogs to identify promising hit compounds for drug discovery programs. We delve into the rationale behind experimental design, provide detailed, field-tested protocols for assay development, and outline a robust workflow for hit validation and preliminary structure-activity relationship (SAR) analysis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that is present in a variety of commercially available drugs.[1][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a diverse range of biological targets.[2][4] The 3-phenyl-1H-pyrazole core, in particular, has been identified as a key pharmacophore in many biologically active molecules.[5] The addition of a bromine atom at the meta-position of the phenyl ring, as in this compound, provides a valuable handle for further chemical modification and can contribute to enhanced binding affinity through halogen bonding or by influencing the overall electronic properties of the molecule.[6]

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological pathway or target.[7][8] This application note will focus on establishing a robust HTS campaign for a library of this compound analogs, with a particular emphasis on identifying inhibitors of a target protein kinase, a class of enzymes frequently targeted by pyrazole-based compounds.[9][10][11]

Assay Development and Optimization: A Foundation for Success

The selection and optimization of the screening assay are paramount to the success of any HTS campaign. The chosen assay must be robust, reproducible, and amenable to automation. For kinase inhibitor screening, a variety of assay formats are available.[10][11] Here, we describe the development of a luminescence-based kinase assay that measures ATP consumption, a universal indicator of kinase activity.[12]

Principle of the Luminescence-Based Kinase Assay

This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. The kinase, substrate, and test compounds are incubated together with ATP. After the reaction period, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme utilizes the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity. This method is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[12]

Detailed Protocol: Kinase Assay Optimization

Objective: To determine the optimal concentrations of kinase, substrate, and ATP, as well as the ideal incubation time for the kinase reaction.

Materials:

-

Recombinant human kinase of interest

-

Specific peptide substrate for the kinase

-

Adenosine 5'-triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well microplates

-

A known kinase inhibitor as a positive control

Procedure:

-

Kinase Titration:

-

Prepare a series of kinase dilutions in kinase assay buffer.

-

In a 384-well plate, add a fixed, saturating concentration of substrate and ATP to each well.

-

Add the different kinase concentrations to the wells.

-

Incubate for a fixed time (e.g., 60 minutes) at room temperature.

-

Add the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Plot luminescence versus kinase concentration to determine the concentration that yields a robust signal (typically EC₅₀ to EC₈₀).

-

-

Substrate Titration:

-

Using the optimal kinase concentration determined above, perform a similar titration with varying concentrations of the peptide substrate.

-

Keep the ATP concentration fixed and saturating.

-

Plot luminescence versus substrate concentration to determine the Kₘ of the substrate. For the screen, use a substrate concentration at or near its Kₘ.

-

-

ATP Titration:

-

With optimal kinase and substrate concentrations, titrate ATP.

-

Plot luminescence versus ATP concentration to determine the Kₘ of ATP. The screening concentration of ATP should ideally be at or near its Kₘ to facilitate the identification of both competitive and non-competitive inhibitors.

-

-

Time Course:

-

Set up the kinase reaction with the optimized concentrations of all components.

-

Stop the reaction at various time points by adding the luminescent reagent.

-

Plot luminescence versus time to ensure the reaction is in the linear range during the chosen incubation period.

-

Assay Validation: Ensuring Robustness

Before initiating the full screen, the assay must be validated to ensure it meets the required quality standards.

| Parameter | Description | Acceptance Criteria |

| Z'-factor | A measure of the statistical effect size, reflecting the separation between the positive and negative controls. | Z' > 0.5 |

| Signal-to-Background (S/B) Ratio | The ratio of the signal from the uninhibited reaction to the signal from the background (no enzyme). | S/B > 5 |

| Coefficient of Variation (%CV) | A measure of the variability of the signal. | %CV < 15% |

| DMSO Tolerance | The effect of the compound solvent (typically DMSO) on the assay performance. | Assay performance should not be significantly affected at the final screening concentration of DMSO (typically ≤ 1%). |

High-Throughput Screening Workflow

The HTS process involves the automated screening of a large library of compounds.[7][8] The workflow must be meticulously planned and executed to ensure data quality and efficiency.

Caption: High-Throughput Screening Workflow for Pyrazole Analogs.

Detailed Protocol: Primary HTS

Objective: To screen a library of this compound analogs at a single concentration to identify initial "hits".

Procedure:

-

Compound Plating:

-

Prepare "assay-ready" plates by dispensing a small volume (e.g., 50 nL) of each compound from the library (typically at 10 mM in DMSO) into the wells of 384-well plates. This results in a final screening concentration of 10 µM in a 5 µL assay volume.

-

Include positive control (known inhibitor) and negative control (DMSO) wells on each plate.

-

-

Reagent Addition:

-

Using a liquid handler, add the pre-mixed kinase, substrate, and ATP solution to all wells.

-

-

Incubation:

-

Incubate the plates at room temperature for the optimized duration (e.g., 60 minutes).

-

-

Signal Detection:

-

Add the luminescent kinase assay reagent to all wells.

-

Incubate for a short period (e.g., 10 minutes) to allow the signal to stabilize.

-

Read the luminescence on a plate reader.

-

Data Analysis and Hit Confirmation

Rigorous data analysis is crucial for distinguishing true hits from false positives.[13] The hit confirmation process involves a series of sequential steps to validate the initial findings.[14]

Primary Data Analysis

-

Normalization: The raw data from each plate is normalized using the positive and negative controls. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

-

Hit Selection: Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or a Z-score > 3) are selected as primary hits.[8]

Hit Confirmation and Triage Workflow

Caption: Hit Confirmation and Triage Workflow.

Detailed Protocol: Dose-Response Analysis

Objective: To determine the potency (IC₅₀) of the confirmed hits.

Procedure:

-

Compound Preparation: Prepare a serial dilution of each hit compound (e.g., 10-point, 3-fold dilution series).

-

Assay Execution: Perform the kinase assay as described previously, but with the varying concentrations of the hit compounds.

-

Data Analysis:

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Hit Compound ID | Primary Screen % Inhibition @ 10 µM | Confirmed IC₅₀ (µM) |

| PZA-001 | 85.2 | 0.5 |

| PZA-002 | 78.9 | 1.2 |

| PZA-003 | 65.4 | 5.8 |

| PZA-004 | 92.1 | 0.2 |

Preliminary Structure-Activity Relationship (SAR) Analysis

Following the confirmation and potency determination of a set of hits, a preliminary SAR analysis can be performed to identify key structural features that contribute to activity.[4][6][15] This analysis guides the next phase of lead optimization.

For a hypothetical set of confirmed hits from the this compound library, one might observe trends such as:

-

Substitution at the N1 position of the pyrazole: Small, electron-donating groups may enhance potency.

-

Modifications at the C4 and C5 positions: Introduction of hydrogen bond donors or acceptors could improve target engagement.

-

Replacement of the 3-bromophenyl group: Exploring other halogen substitutions or different aromatic systems can probe the binding pocket for additional interactions.

By clustering the active compounds based on their chemical structures, early SAR trends can emerge, providing valuable insights for the design of the next generation of more potent and selective analogs.[14]

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of this compound analogs. By following these detailed protocols and adhering to the principles of robust assay development and rigorous hit validation, researchers can effectively identify promising lead compounds for further drug discovery efforts. The versatility of the pyrazole scaffold suggests that these methodologies can be adapted to a wide range of biological targets beyond protein kinases.

References

-

PubChem. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]

-

von Ahsen, O., & Bomer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Retrieved from [Link]

-

Malvern Panalytical. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

-

von Ahsen, O., & Bomer, U. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Medicinal Chemistry, 12(1), 1-11. Retrieved from [Link]

-

AACR. (2008). A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. American Association for Cancer Research. Retrieved from [Link]

-

von Ahsen, O., & Bomer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Retrieved from [Link]

-

Mountpleasure, J. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2185-2195. Retrieved from [Link]

-

Jariyawat, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34479-34493. Retrieved from [Link]

-

Lollmann, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 296-309. Retrieved from [Link]

-

Wang, Z., et al. (2023). Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. Journal of Agricultural and Food Chemistry, 71(30), 11413-11423. Retrieved from [Link]

-

Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51-59. Retrieved from [Link]

-

Sangani, C. B., et al. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 115-125. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(7), 12513-12562. Retrieved from [Link]

-

Harris, S. F., et al. (2013). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. Journal of Biomolecular Screening, 18(9), 1069-1076. Retrieved from [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-807. Retrieved from [Link]

-

Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

-

Popiolek, R., et al. (2022). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 27(21), 7288. Retrieved from [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved from [Link]

-

Rico-Pérez, G., et al. (2022). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports, 12(1), 1709. Retrieved from [Link]

-

Sun, J., et al. (2002). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 45(21), 4825-4837. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 8. High-throughput screening - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. drugtargetreview.com [drugtargetreview.com]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Assays for Testing the Biological Activity of Pyrazole Compounds: Application Notes and Protocols

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique five-membered ring structure imparts a wide range of pharmacological activities, making them privileged scaffolds in drug discovery.[1] Numerous pyrazole-containing compounds have been developed and investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][1][3][4] The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors within the body.[2] This guide provides a comprehensive overview of key in vitro assays and detailed protocols for evaluating the biological potential of novel pyrazole derivatives, designed for researchers, scientists, and drug development professionals.

I. Anticancer Activity

Pyrazole derivatives have demonstrated considerable potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases like EGFR and CDKs, disruption of tubulin polymerization, and induction of apoptosis.[2][5] A primary screening of novel pyrazole compounds for anticancer activity typically involves assessing their cytotoxicity against a panel of cancer cell lines.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] It is a widely used method for evaluating the cytotoxic potential of compounds.[7][8][9][10] The assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[6]

Workflow for Cytotoxicity Screening of Pyrazole Compounds

Caption: General workflow for MTT-based cytotoxicity screening.

Protocol: MTT Assay for Adherent Cancer Cells

-

Cell Seeding:

-

Harvest and count adherent cancer cells (e.g., A549, HepG2, MCF-7).[5]

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the pyrazole compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[9]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6]

-

Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 590 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Presentation: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| Pyrazole A | A549 (Lung) | 8.5 ± 0.7 |

| Pyrazole B | HepG2 (Liver) | 5.2 ± 0.4 |

| Pyrazole C | MCF-7 (Breast) | 12.1 ± 1.1 |

| Doxorubicin | A549 (Lung) | 0.9 ± 0.1 |

B. Long-Term Survival: Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro method to assess the ability of a single cell to undergo "unlimited" division and form a colony.[11][12] This assay is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[11][13][14]

Protocol: Clonogenic Assay

-

Cell Preparation and Seeding:

-

Prepare a single-cell suspension of the cancer cells.[13]

-

Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of the cell line.

-

Allow the cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with the pyrazole compound at various concentrations for a defined period (e.g., 24 hours).

-

-

Colony Formation:

-

Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 1-3 weeks, allowing colonies to form.[11]

-

-

Staining and Counting:

-

Data Analysis:

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

-

II. Antimicrobial Activity

Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria.[1][15] The initial screening of these compounds typically involves determining their minimum inhibitory concentration (MIC).

A. Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[16][17] This method involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.[18]

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the pyrazole compound in a suitable solvent.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard.[18]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] This can be determined by visual inspection or by using a microplate reader to measure turbidity.

-

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Pyrazole D | 16 | 32 |

| Pyrazole E | 8 | 16 |

| Ciprofloxacin | 0.5 | 0.25 |

III. Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][19][20][21][22] The evaluation of anti-inflammatory activity often involves in vitro enzyme inhibition assays.

A. COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.[23][24]

Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is based on commercially available kits that detect the prostaglandin G2 intermediate produced by the COX enzyme.[23][24]

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, cofactor, and COX-2 enzyme to each well.

-

Add the pyrazole compound at various concentrations to the sample wells. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.[23]

-

Pre-incubate the plate at the recommended temperature for a specified time to allow the inhibitor to interact with the enzyme.[25]

-

Initiate the reaction by adding arachidonic acid, the substrate for the COX enzyme.[25]

-

Add the COX probe.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[23]

-

Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value for COX-2 inhibition.

-

Data Presentation: COX-2 Inhibitory Activity

| Compound | COX-2 IC50 (µM) |

| Pyrazole F | 0.5 ± 0.04 |

| Pyrazole G | 1.2 ± 0.1 |

| Celecoxib | 0.08 ± 0.01 |

IV. Neuroprotective Activity

Neuroinflammation and excitotoxicity are implicated in various neurodegenerative diseases.[3][4][26] Pyrazole derivatives have shown promise in protecting neurons from damage.[3][4][26][27]

A. Glutamate-Induced Excitotoxicity Assay

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but excessive levels can lead to neuronal cell death, a phenomenon known as excitotoxicity.[28][29] This assay evaluates the ability of a compound to protect neurons from glutamate-induced damage.[30][31]

Protocol: Neuroprotection Against Glutamate Toxicity in Neuronal Cells

-

Cell Culture and Treatment:

-

Induction of Excitotoxicity:

-

Expose the cells to a toxic concentration of L-glutamate.[30] The optimal concentration should be predetermined to cause significant but not complete cell death.

-

-

Assessment of Cell Viability:

-

After a 24-hour incubation with glutamate, assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[30]

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection conferred by the pyrazole compound at each concentration relative to the glutamate-only treated cells.

-

Signaling Pathway in Glutamate Excitotoxicity

Caption: Simplified pathway of glutamate-induced excitotoxicity and potential points of intervention for pyrazole compounds.

Conclusion

The in vitro assays described in this guide provide a robust framework for the initial screening and characterization of the biological activities of novel pyrazole compounds. By employing these standardized protocols, researchers can efficiently evaluate the anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of their synthesized derivatives, thereby facilitating the identification of promising lead candidates for further drug development.

References

-

ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds. Retrieved February 4, 2026, from [Link]

- Abdelall, E. K. A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243305.

-

SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. Retrieved February 4, 2026, from [Link]

-